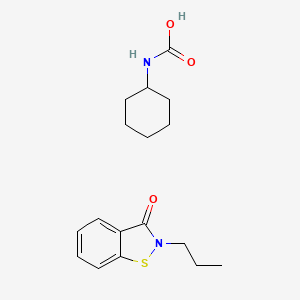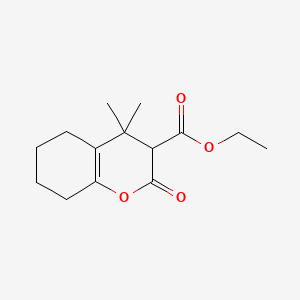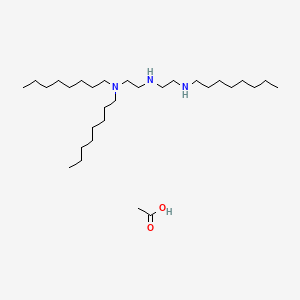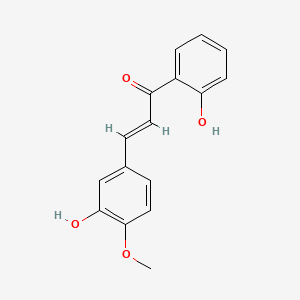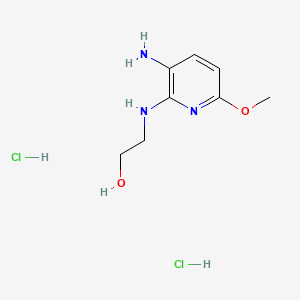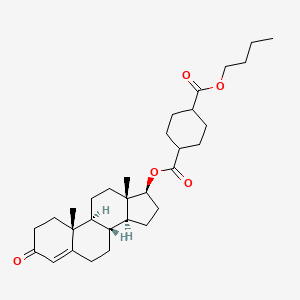
Oxacyclohexadec-13-en-2-one, (13E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclohexadec-13-en-2-one, (13E)- is a chemical compound with the molecular formula C15H26O2. It is known for its musk-like odor and is used in various applications, including perfumery and flavoring . The compound is characterized by its stability under normal conditions but can be easily hydrolyzed under strong alkaline conditions and oxidized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-13-en-2-one, (13E)- can be synthesized through several chemical reactions. One common method involves the reaction of cyclohexadec-13-en-2-one with an acid catalyst such as sulfuric acid or bismuth chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Oxacyclohexadec-13-en-2-one, (13E)- often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacyclohexadec-13-en-2-one, (13E)- undergoes various chemical reactions, including:
Oxidation: The compound can be easily oxidized, especially in the presence of strong oxidizing agents.
Hydrolysis: Under strong alkaline conditions, it can be hydrolyzed.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Alkaline Conditions: Sodium hydroxide or potassium hydroxide solutions are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while hydrolysis typically results in the formation of simpler compounds .
Wissenschaftliche Forschungsanwendungen
Oxacyclohexadec-13-en-2-one, (13E)- has several scientific research applications:
Wirkmechanismus
The mechanism by which Oxacyclohexadec-13-en-2-one, (13E)- exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its musk-like odor . Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacyclohexadec-12-en-2-one, (12E)-: This compound is similar in structure but differs in the position of the double bond.
Oxacyclohexadec-13-en-2-one, (13Z)-: This isomer has a different configuration around the double bond.
Uniqueness
Oxacyclohexadec-13-en-2-one, (13E)- is unique due to its specific double bond configuration, which influences its chemical reactivity and olfactory properties. This makes it particularly valuable in applications requiring precise scent characteristics .
Eigenschaften
CAS-Nummer |
4941-78-0 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
InChI-Schlüssel |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
Isomerische SMILES |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
Kanonische SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


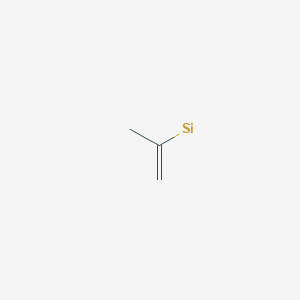
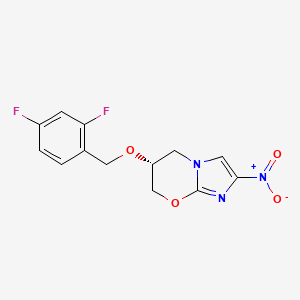
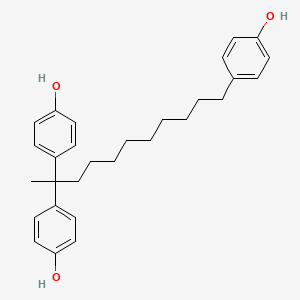

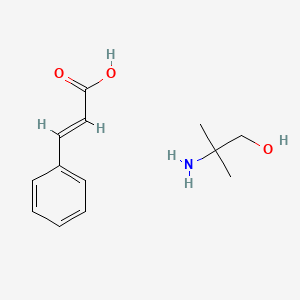

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
